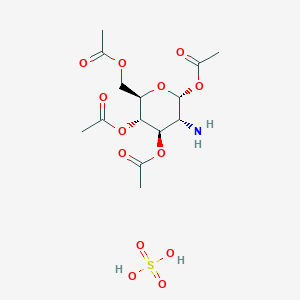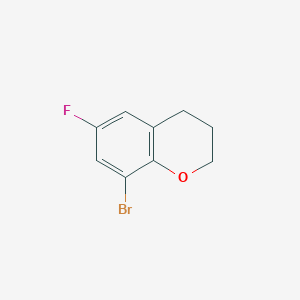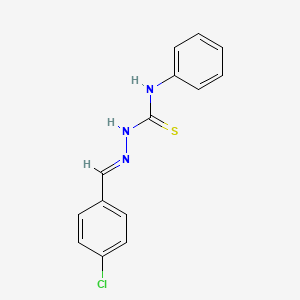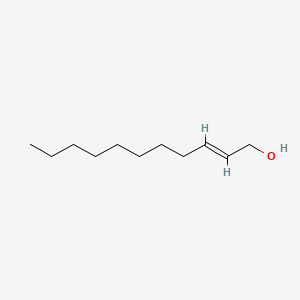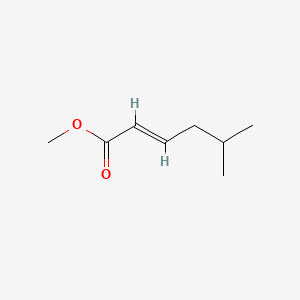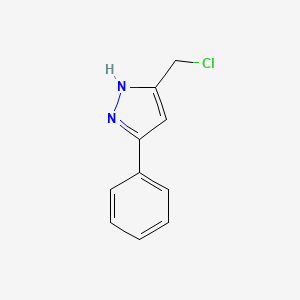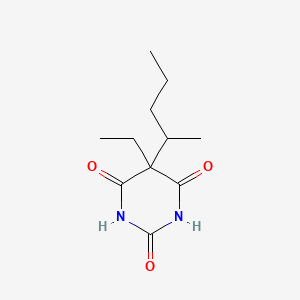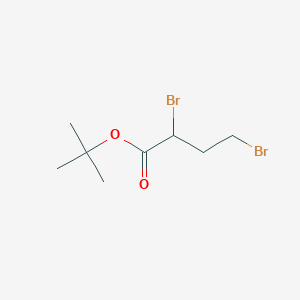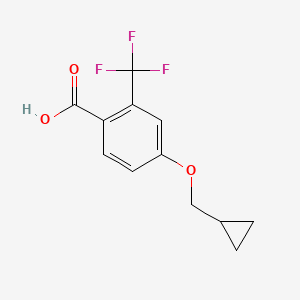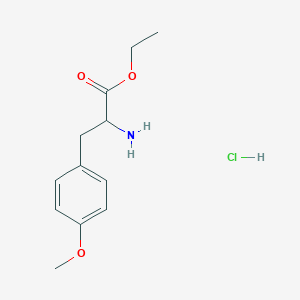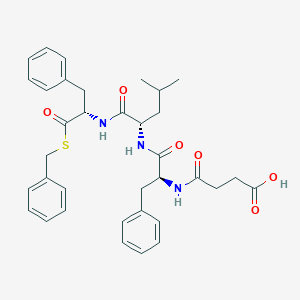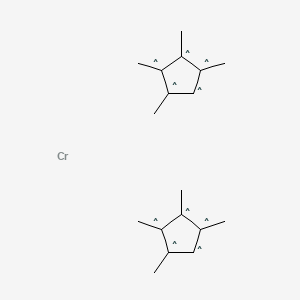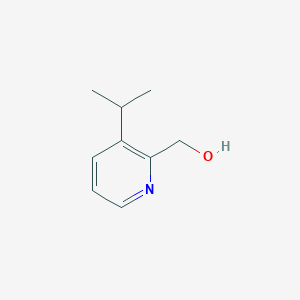
(3-Isopropylpyridin-2-YL)methanol
Overview
Description
“(3-Isopropylpyridin-2-YL)methanol” is a chemical compound with the CAS Number: 780800-73-9 and a molecular weight of 151.21 . It is also known as IPMD . The IUPAC name for this compound is (3-isopropyl-2-pyridinyl)methanol .
Molecular Structure Analysis
The molecular structure of “(3-Isopropylpyridin-2-YL)methanol” consists of a pyridine ring with an isopropyl group attached to the 3rd carbon and a methanol group attached to the 2nd carbon . The linear formula of this compound is C9H13NO .
Chemical Reactions Analysis
While specific chemical reactions involving “(3-Isopropylpyridin-2-YL)methanol” are not available, methanol in general can undergo several types of reactions. For example, it can be converted to formaldehyde via oxidation . It can also react with CO2 to produce methyl formate .
Scientific Research Applications
Synthesis of Complex Molecules
The use of (3-isocyanopyridin-4-yl)methanones, derived from pyridin-3-amine (which is structurally related to (3-Isopropylpyridin-2-YL)methanol), in the synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols, demonstrates the potential of this compound in complex molecule synthesis. This synthesis involves a reaction with aryl Grignard reagents, followed by O-acylation to yield corresponding acetates (Kobayashi et al., 2011).
Catalyst in Chemical Reactions
Studies have shown that complexes formed with (pyridin-2-yl)methanol (a related compound to (3-Isopropylpyridin-2-YL)methanol) can be effectively used as catalysts in chemical reactions. For instance, nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol, have been synthesized and applied in the catalytic oligomerization of ethylene (Kermagoret & Braunstein, 2008).
Solvent Impact on Biological Studies
Methanol, as a common solubilizing agent, can significantly impact lipid dynamics in biological membranes, which could be relevant when considering compounds like (3-Isopropylpyridin-2-YL)methanol in biological contexts. This impact includes increased mixing of lipid populations and altered kinetics in large unilamellar vesicles (Nguyen et al., 2019).
Methanol Detection and Environmental Monitoring
Research involving the development of sensors for detecting methanol, which is harmful to human health, is critical. For instance, Y2O3 multishelled hollow structures have been developed for methanol gas sensing, offering high sensitivity and selectivity, vital for environmental monitoring and healthcare applications (Zheng et al., 2019).
Antimicrobial Activity of Pyridin-4-yl)methanone Derivatives
Derivatives of (pyridin-4-yl)methanone, which is structurally similar to (3-Isopropylpyridin-2-YL)methanol, have shown significant antimicrobial activity, highlighting the potential of these compounds in medical and pharmaceutical applications (Kumar et al., 2012).
Future Directions
properties
IUPAC Name |
(3-propan-2-ylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(2)8-4-3-5-10-9(8)6-11/h3-5,7,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGKTEJRZINVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Isopropylpyridin-2-YL)methanol | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

